molecular formula C15H10FN3OS B12478008 N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12478008
M. Wt: 299.3 g/mol
InChI Key: APVVKSBTXXDQAK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Esterification: The starting material, 2-fluorobenzoic acid, is esterified with methanol to form methyl 2-fluorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 2-fluorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-thiol.

    Acylation: Finally, the thiol is acylated with benzoyl chloride to yield this compound.

Chemical Reactions Analysis

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

  • N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide

These compounds share the thiadiazole ring structure but differ in their substituents, leading to variations in their biological activities and chemical properties

Properties

Molecular Formula

C15H10FN3OS

Molecular Weight

299.3 g/mol

IUPAC Name

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H10FN3OS/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h1-9H,(H,17,19,20)

InChI Key

APVVKSBTXXDQAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3F

Origin of Product

United States

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